molecular formula C16H21N3O5 B7005875 N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B7005875
M. Wt: 335.35 g/mol
InChI Key: RVFKASPPLBTTDL-UHFFFAOYSA-N
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Description

N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazolo[5,4-b]pyridine core, which is known for its biological activity and potential therapeutic applications.

Properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5/c1-10-7-12(13-11(2)19-24-15(13)18-10)14(21)17-8-16(23-6-4-20)3-5-22-9-16/h7,20H,3-6,8-9H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFKASPPLBTTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NCC3(CCOC3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of the oxazolo[5,4-b]pyridine core and subsequent functionalization. Common synthetic routes may involve:

    Formation of the oxazolo[5,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.

    Functionalization: Introduction of the hydroxyethoxy and oxolan-3-yl groups can be carried out using nucleophilic substitution reactions, often under mild conditions to preserve the integrity of the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxazolo[5,4-b]pyridine core can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxazolo[5,4-b]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group may yield aldehydes or carboxylic acids, while reduction of the oxazolo[5,4-b]pyridine core can produce various reduced derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it useful in studying biochemical pathways.

    Medicine: Due to its potential biological activity, it may be investigated for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The oxazolo[5,4-b]pyridine core may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can be compared to other compounds with similar structures, such as:

    Oxazolo[5,4-b]pyridine derivatives: These compounds share the same core structure but differ in their functional groups, which can influence their biological activity.

    Hydroxyethoxy derivatives: Compounds with hydroxyethoxy groups may have similar chemical reactivity but different biological properties.

    Oxolan derivatives: These compounds contain the oxolan ring and may exhibit similar chemical behavior but different biological effects.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which may confer distinct chemical and biological properties.

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